3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H9BrF3NO and a molecular weight of 308.09 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrrolidin-2-one ring structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethyl)aniline with bromoacetyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The resulting intermediate is then cyclized to form the pyrrolidin-2-one ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but lacks the pyrrolidin-2-one ring.
3-Bromo-1,1,1-trifluoroacetone: Contains a trifluoromethyl group but has a different core structure.
3-Bromobenzotrifluoride: Similar trifluoromethyl group but different overall structure.
Uniqueness
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of its bromine atom, trifluoromethyl group, and pyrrolidin-2-one ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-5-16(10(9)17)8-3-1-2-7(6-8)11(13,14)15/h1-3,6,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCCKYAGCRWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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